N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide is a chemical compound known for its unique structure and reactivity. It is classified as an aminal and a ditertiary amine, making it a versatile reagent in organic synthesis .
Vorbereitungsmethoden
The synthesis of N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide typically involves the reaction of dimethylamine with formaldehyde. The reaction proceeds as follows: [ 2 (CH_3)_2NH + CH_2O \rightarrow [(CH_3)_2N]_2CH_2 + H_2O ] This reaction is catalyzed by strong, anhydrous acids . Industrial production methods often utilize similar reaction conditions but may involve additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to simpler amines.
Substitution: The compound readily participates in substitution reactions, particularly aminomethylation reactions. Common reagents used in these reactions include nickel chloride (NiCl_2·6H_2O) and samarium chloride (SmCl_3·6H_2O) as catalysts.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Research is ongoing to explore its potential in drug development and other medical applications.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide involves its role as a reagent in aminomethylation reactions. The reaction is initiated by the addition of a strong, anhydrous acid, leading to the formation of a reactive intermediate that facilitates the aminomethylation process . This intermediate can then react with various substrates to form the desired products.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide is unique due to its structure and reactivity. Similar compounds include:
Bis(dimethylamino)methane: This compound is also an aminal and a ditertiary amine, but it has a simpler structure and different reactivity.
N,N,N’,N’-Tetramethylformamidinium chloride: This compound is used in similar applications but has different chemical properties and reactivity.
Eschenmoser’s salt: Another reagent used for aminomethylation reactions, but with distinct structural and reactivity differences.
These comparisons highlight the unique properties and applications of N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
157949-98-9 |
---|---|
Molekularformel |
C11H27N6P |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
2-[[bis(dimethylamino)methylideneamino]-methylphosphanyl]-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C11H27N6P/c1-14(2)10(15(3)4)12-18(9)13-11(16(5)6)17(7)8/h1-9H3 |
InChI-Schlüssel |
AGRJQEYVTOHUGG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=NP(C)N=C(N(C)C)N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.